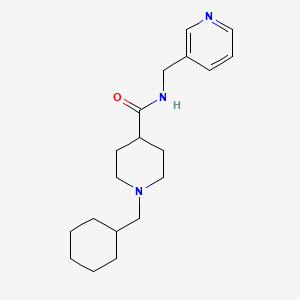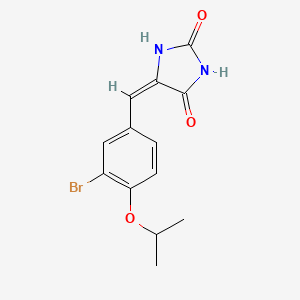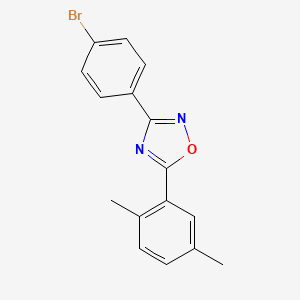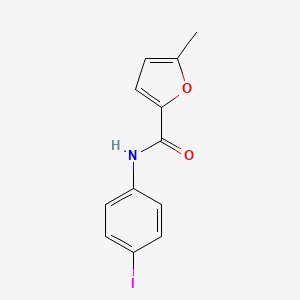
N-(3-chlorophenyl)-N'-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea (compound A) is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound belongs to the class of thiadiazole derivatives and has been synthesized through a variety of methods. In
Wirkmechanismus
The mechanism of action of compound A is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in cellular processes such as cell growth, proliferation, and inflammation. It has also been suggested that compound A may act by modulating the activity of certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Compound A has been shown to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of compound A for lab experiments is its potency and selectivity. It has been shown to exhibit high potency against a variety of cancer cell lines and has been found to be selective in its activity. However, one of the limitations of compound A is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
For the study of compound A include the development of new synthetic methods, the identification of new applications, and further studies to fully understand its mechanism of action and potential side effects.
Synthesemethoden
Compound A can be synthesized through a variety of methods, including the reaction of 3-chloroaniline with cyclopentanone, followed by reaction with thiosemicarbazide and finally with phosgene. Another method involves the reaction of 3-chloroaniline with 5-cyclopentyl-1,3,4-thiadiazol-2-amine, followed by reaction with phosgene. Both methods have been reported to yield compound A with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Compound A has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antitumor, anti-inflammatory, and antiviral activities. In addition, it has been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Compound A has also been studied for its potential use as a diagnostic tool in imaging studies.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c15-10-6-3-7-11(8-10)16-13(20)17-14-19-18-12(21-14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIGHNARFRWDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclohexan]-3-amine](/img/structure/B5847797.png)

![5-[1,2-dimethyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5847804.png)
![2-{[3-(phenylthio)propanoyl]amino}benzoic acid](/img/structure/B5847810.png)

![methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate](/img/structure/B5847821.png)
![N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B5847834.png)

![3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5847845.png)

![N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5847872.png)


